
1-(5-Fluoropyridin-2-yl)-2-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(5-Fluoro-2-pyridinyl)ethanone” is a chemical compound with the molecular formula C7H6FNO . It has an average mass of 139.127 Da and a monoisotopic mass of 139.043335 Da .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented in the literature . Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .Molecular Structure Analysis
The molecular structure of “1-(5-Fluoro-2-pyridinyl)ethanone” can be found in various databases . The structure of “2-(5-Fluoro-2-pyridinyl)-1-[5-(3-furyl)-2,3-dihydro-1’H-spiro[indene-1,4’-piperidin]-1’-yl]ethanone trifluoroacetate (1:1)” is also available .Chemical Reactions Analysis
The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Physical and Chemical Properties Analysis
“1-(5-Fluoro-2-pyridinyl)ethanone” has a density of 1.2±0.1 g/cm3, a boiling point of 193.1±20.0 °C at 760 mmHg, and a flash point of 70.6±21.8 °C .Safety and Hazards
The safety data sheet for “1-(5-Fluoro-2-pyridinyl)ethanone” indicates that it is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
作用機序
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, have been known to exhibit interesting and unusual physical, chemical, and biological properties .
Mode of Action
Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the interaction of 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine with its targets.
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that they may interact with multiple biochemical pathways.
生化学分析
Biochemical Properties
1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s fluorine atom, attached to the pyridine ring, enhances its electron-withdrawing properties, making it less reactive than its chlorinated and brominated analogues . This unique property allows 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine to form stable complexes with enzymes and proteins, influencing their activity and function. The compound has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity and potentially altering metabolic pathways .
Cellular Effects
1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular proteins can lead to changes in signal transduction pathways, affecting cellular responses to external stimuli . Additionally, 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine has been observed to impact gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes .
Molecular Mechanism
The molecular mechanism of 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorine atom plays a crucial role in its binding affinity to target proteins and enzymes. By forming hydrogen bonds and hydrophobic interactions, 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine can inhibit or activate specific enzymes, leading to alterations in biochemical pathways . Furthermore, the compound’s ability to bind to transcription factors and modulate their activity results in changes in gene expression, affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine remains stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine can induce toxic effects, including liver and kidney damage, due to its interaction with cytochrome P450 enzymes and subsequent generation of reactive metabolites . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at specific dosage levels .
Metabolic Pathways
1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it is processed by cytochrome P450 enzymes . This interaction leads to the formation of reactive metabolites, which can further influence metabolic flux and metabolite levels . Additionally, 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine has been shown to affect the activity of other metabolic enzymes, altering the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s fluorine atom enhances its lipophilicity, facilitating its passage through cell membranes and accumulation in lipid-rich compartments . Once inside the cell, 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine can bind to intracellular proteins, influencing its localization and activity . The compound’s distribution within tissues is also influenced by its interaction with plasma proteins, which can affect its bioavailability and efficacy .
Subcellular Localization
1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine exhibits specific subcellular localization, which can impact its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . For example, 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s interaction with nuclear proteins can affect gene expression and cellular responses to external stimuli .
特性
IUPAC Name |
1-(5-fluoropyridin-2-yl)-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c1-8-6-12-4-5-14(8)10-3-2-9(11)7-13-10/h2-3,7-8,12H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVFVDFEACKOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

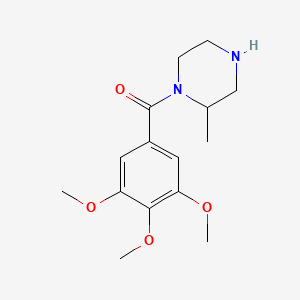

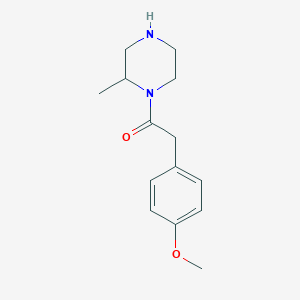
![Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332215.png)


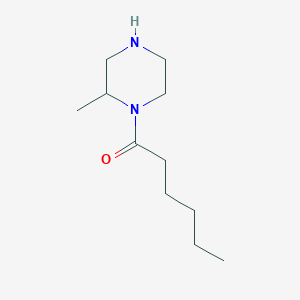
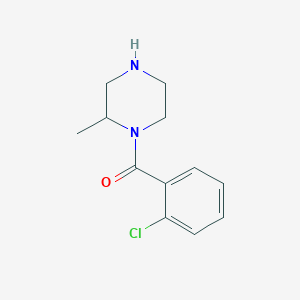
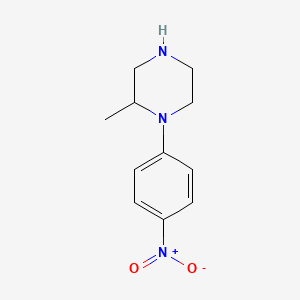
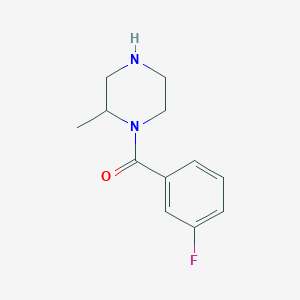
![4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6332277.png)
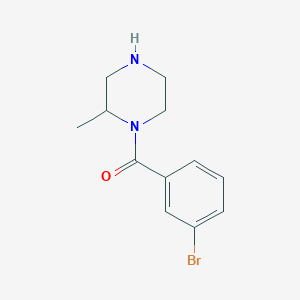
![1-[(3-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332292.png)
